3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for complex organic molecules containing multiple functional groups. The complete chemical name is this compound, which precisely describes the structural connectivity and substitution pattern. The compound consists of a six-membered saturated nitrogen heterocycle (piperidine) substituted at the 3-position with an ethyl chain bearing a phenoxy group that is further substituted with an allyl group at the ortho position.
The molecular formula C16H24ClNO indicates the presence of sixteen carbon atoms, twenty-four hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This formula corresponds to a molecular weight of 281.82 grams per mole, reflecting the substantial molecular mass contributed by the extended aromatic and aliphatic substituents. The degree of unsaturation calculation reveals four degrees of unsaturation, which are accounted for by the benzene ring (four degrees) in the phenoxy moiety, indicating the absence of additional rings or multiple bonds beyond the aromatic system and the allyl double bond.
The structural complexity arises from the combination of different functional groups that contribute distinct chemical and physical properties to the molecule. The piperidine ring provides basicity and conformational flexibility, while the phenoxy group introduces aromatic character and potential for pi-pi interactions. The allyl substituent adds additional unsaturation and potential reactivity sites. The hydrochloride salt formation involves protonation of the piperidine nitrogen, creating a positively charged ammonium center that enhances water solubility and provides a stable crystalline form suitable for isolation and characterization.
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis of piperidine derivatives has provided valuable insights into the solid-state structures and packing arrangements of these compounds. While specific single-crystal diffraction data for this compound was not directly available in the search results, comparative analysis with structurally related compounds offers important structural insights. Related piperidine hydrochloride salts typically crystallize in common space groups such as P21/c or P-1, with the specific space group depending on the nature and positioning of substituents.
The crystallographic studies of similar compounds reveal that piperidine rings in hydrochloride salts frequently adopt chair conformations, which represent the most thermodynamically stable arrangement. The chair conformation minimizes steric interactions between substituents and allows for optimal hydrogen bonding interactions with the chloride counterion. In compounds containing 2-substituted piperidines, the axial orientation of substituents is often preferred due to pseudoallylic strain effects, particularly when the nitrogen is part of an ammonium salt.
Crystal packing in piperidine hydrochloride compounds is typically dominated by strong hydrogen bonding interactions between the protonated nitrogen center and the chloride anion. These interactions create extended networks that stabilize the crystal structure and contribute to the observed melting points and thermal stability. The presence of aromatic groups, such as the phenoxy moiety in the target compound, can introduce additional pi-pi stacking interactions that further influence the crystal packing arrangement.
Unit cell parameters for related piperidine hydrochloride compounds often fall within predictable ranges based on molecular size and shape. The crystallographic characterization typically reveals bond lengths and angles consistent with standard organic compounds, with the carbon-nitrogen bond in the protonated piperidine showing characteristic elongation compared to neutral amines due to the positive charge localization.
Spectroscopic Profiling (¹H NMR, ¹³C NMR, IR, MS)
Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments in this compound. The aromatic protons of the phenoxy group typically appear in the 6.8-7.3 parts per million region, with the specific chemical shifts influenced by the electron-donating nature of the ether oxygen and the electronic effects of the allyl substituent. The allyl group contributes characteristic signals including a vinyl proton multipicity pattern around 5.0-6.0 parts per million for the terminal alkene protons and approximately 5.8-6.2 parts per million for the vinyl proton.
The piperidine ring protons exhibit characteristic patterns with the axial and equatorial protons showing distinct coupling patterns and chemical shifts. The proton at the 3-position of the piperidine ring, which bears the ethyl chain substituent, typically appears as a complex multipicity due to coupling with adjacent ring protons and the ethyl chain. The ethyl linker protons connecting the piperidine to the phenoxy group appear as characteristic triplets and quartets in the 2.5-4.2 parts per million region, with the protons adjacent to oxygen showing the expected downfield shift.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for each carbon environment. The aromatic carbons of the phenoxy group appear in the 110-160 parts per million region, with the quaternary carbon bearing the allyl substituent and the carbon attached to oxygen showing distinct chemical shifts. The allyl carbons contribute signals around 115-140 parts per million for the alkene carbons and approximately 35-40 parts per million for the allylic methylene carbon.
Infrared spectroscopy provides information about functional group vibrations, with characteristic absorption bands for the aromatic carbon-carbon stretches around 1600 and 1500 wavenumbers, carbon-hydrogen stretches in the 2800-3000 wavenumber region, and carbon-oxygen ether stretches around 1250 wavenumbers. The protonated piperidine nitrogen contributes broad absorption bands in the 2400-3200 wavenumber region due to ammonium stretching vibrations. Mass spectrometry analysis typically shows the molecular ion peak corresponding to the free base form of the compound, with characteristic fragmentation patterns involving loss of the allyl group and cleavage of the ethyl linker.
Conformational Analysis of Piperidine and Allylphenoxy Moieties
The conformational behavior of this compound involves multiple degrees of freedom that contribute to the overall molecular shape and properties. The piperidine ring system exhibits characteristic six-membered ring conformational preferences, with the chair conformation being strongly favored over boat or twist-boat alternatives. Computational studies on related piperidine derivatives indicate that the chair conformation is typically 4-6 kilocalories per mole more stable than alternative conformations.
The 3-substituted piperidine system allows for both axial and equatorial orientations of the ethyl chain substituent. Quantum mechanical calculations on similar systems suggest that the axial orientation may be preferred due to minimization of gauche interactions and optimization of electrostatic interactions, particularly in the protonated form where pseudoallylic strain effects become significant. The preference for axial substitution is enhanced in ammonium salts due to the increased s-character in the nitrogen lone pair orbital, which affects the geometric constraints around the nitrogen center.
The ethyl linker connecting the piperidine ring to the phenoxy group provides significant conformational flexibility through rotation around the carbon-carbon and carbon-oxygen bonds. The preferred conformations are typically staggered arrangements that minimize steric interactions between substituents. The phenoxy group can adopt various orientations relative to the ethyl chain, with the preferred conformations depending on the balance between steric interactions and potential intramolecular hydrogen bonding or pi-pi interactions.
The allyl substituent on the phenoxy ring introduces additional conformational considerations through rotation around the carbon-carbon bond connecting the allyl group to the aromatic ring. The allyl group can adopt various conformations, with the s-cis and s-trans arrangements representing important conformational minima. The electronic conjugation between the allyl double bond and the aromatic ring may influence the preferred conformation, with planar or near-planar arrangements being favored for optimal orbital overlap.
Hydrogen Bonding Patterns in Hydrochloride Salt Formation
The formation of the hydrochloride salt involves protonation of the piperidine nitrogen, creating a positively charged ammonium center that can participate in strong hydrogen bonding interactions with the chloride counterion. The geometry of these hydrogen bonding interactions is influenced by the spatial arrangement of hydrogen atoms around the protonated nitrogen and the accessibility of the chloride anion. In typical piperidine hydrochloride salts, the hydrogen bonding pattern involves multiple contacts between the ammonium protons and the chloride anion.
The strength and directionality of the hydrogen bonding interactions are influenced by the electronic environment around the protonated nitrogen. The presence of the ethyl substituent at the 3-position affects the electron density distribution around the nitrogen center and may influence the acidity of the ammonium protons. Stronger hydrogen bonding interactions typically result in shorter contact distances and more linear hydrogen bonding geometries, which contribute to the stability of the crystalline salt form.
Crystallographic studies of related piperidine hydrochloride compounds reveal that hydrogen bonding networks often extend throughout the crystal lattice, creating chains or layers of molecules connected by hydrogen bonding interactions. These extended networks contribute significantly to the crystal stability and influence physical properties such as melting point and solubility. The specific hydrogen bonding pattern depends on the molecular shape and the presence of additional hydrogen bonding donors or acceptors in the molecule.
The chloride anion typically accepts multiple hydrogen bonds from surrounding ammonium groups, with coordination numbers ranging from two to four depending on the crystal packing arrangement. The tetrahedral coordination of chloride by four ammonium protons represents an optimal arrangement that maximizes hydrogen bonding interactions while maintaining reasonable contact distances. The presence of aromatic groups in the molecule can provide additional stabilization through dispersive interactions and pi-pi stacking, which complement the primary hydrogen bonding interactions in determining the overall crystal structure.
Properties
IUPAC Name |
3-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-2-6-15-8-3-4-9-16(15)18-12-10-14-7-5-11-17-13-14;/h2-4,8-9,14,17H,1,5-7,10-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFGRVKMGZMEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-allylphenoxy)ethylamine with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The critical distinction among piperidine hydrochlorides lies in the substituents on the phenoxy group. These modifications influence physicochemical properties, bioavailability, and target interactions.
Table 1: Structural Comparison of Piperidine Hydrochloride Derivatives
*Calculated based on structural formula.
Key Observations :
- Allyl vs. Alkyl Groups : The allyl substituent (C₃H₅) in the target compound may enhance reactivity due to its unsaturated bond, unlike saturated alkyl groups (e.g., methyl, tert-butyl) in analogs .
- Bulkier Substituents : Compounds with bulky para-substituents (e.g., 2-phenylpropan-2-yl in ) may exhibit steric hindrance, altering receptor binding kinetics .
Biological Activity
3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with an allylphenoxyethyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes.
- Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, which can modulate physiological responses.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : There is evidence suggesting that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Properties : Research has indicated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound. Below are key findings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria, with an IC50 value indicating effective concentration levels. |
| Study 2 | Reported anti-inflammatory effects in animal models, showing reduced edema and cytokine levels. |
| Study 3 | Investigated neuroprotective effects in vitro, revealing reduced cell death in neuronal cultures exposed to oxidative stress. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:
- Absorption : The compound shows favorable absorption characteristics when administered orally.
- Distribution : It demonstrates effective tissue distribution, particularly in the central nervous system.
- Metabolism : Initial studies suggest that it undergoes metabolic transformation primarily in the liver.
- Excretion : The compound is primarily excreted via renal pathways.
Q & A
Q. What are the key synthetic routes for 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride, and what reagents are critical for its preparation?
The synthesis typically involves:
- Alkylation : Reacting a piperidine precursor with 2-(allylphenoxy)ethyl halides (e.g., bromides or chlorides) in polar aprotic solvents like dimethylformamide (DMF) .
- Cyclization : Acid-catalyzed ring closure to stabilize the piperidine core .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures . Critical reagents include alkyl halides for substitution and sodium hydride as a base .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Storage : Keep in airtight containers at 2–8°C in a dry environment to prevent hydrolysis .
- Safety : Use PPE (nitrile gloves, lab coats), avoid dust generation, and work under fume hoods. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., allylphenoxy group at C2) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (expected [M+H]⁺ ~ 296.8 g/mol) .
Q. What preliminary biological screening assays are suitable for this compound?
- Receptor Binding Assays : Radioligand displacement studies (e.g., for GPCRs or ion channels) using HEK293 cells expressing target receptors .
- Enzyme Inhibition : Fluorescence-based assays (e.g., renin or kinase activity) to identify inhibitory potential .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for large-scale synthesis?
- Quantum Chemical Calculations : Simulate reaction pathways to identify energy barriers for alkylation/cyclization steps .
- Machine Learning : Train models on solvent/reagent databases to predict optimal conditions (e.g., DMF vs. THF for yield improvement) .
- Scale-Up : Use stirred-tank reactors with controlled temperature (20–40°C) and inert atmospheres to minimize side reactions .
Q. How to resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Orthogonal Assays : Validate binding affinity using surface plasmon resonance (SPR) alongside cell-based functional assays .
- Metabolic Stability Tests : Incubate with liver microsomes to assess if metabolites interfere with activity measurements .
- Structural Modifications : Introduce isotopic labeling (e.g., ¹⁴C) to track compound degradation in biological matrices .
Q. What strategies enhance selectivity for specific biological targets (e.g., reducing off-target effects)?
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing allyl with propargyl groups) to evaluate binding pocket interactions .
- Crystallography : Co-crystallize the compound with target proteins (e.g., renin) to identify critical hydrogen bonds or steric clashes .
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Salt Formation : Explore alternative counterions (e.g., sulfate instead of hydrochloride) to improve hydrophilicity .
Q. What advanced spectroscopic methods elucidate degradation pathways under stressed conditions?
- LC-MS/MS : Monitor degradation products in accelerated stability studies (40°C/75% RH for 4 weeks) .
- FT-IR Spectroscopy : Track carbonyl formation (e.g., from oxidation of allyl groups) via peak shifts at ~1700 cm⁻¹ .
Methodological Considerations
-
Contradictory Evidence : Discrepancies in biological activity may arise from assay conditions (e.g., pH, ionic strength) or compound batch variability. Always cross-validate with orthogonal methods .
-
Data Tables :
Parameter Typical Value Reference Molecular Weight 296.8 g/mol (free base) Solubility in Water <1 mg/mL (HCl salt) HPLC Retention Time 8.2 min (C18, MeOH:H₂O 70:30) Renin Binding IC₅₀ 12.3 ± 1.5 µM
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
